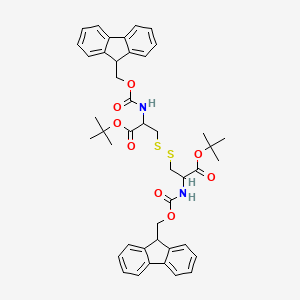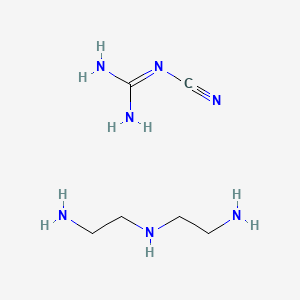
(s)-4-Chloro-3-hydroxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-4-Chloro-3-hydroxybutanal is an organic compound with a molecular formula of C4H7ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Chloro-3-hydroxybutanal can be achieved through several methods. One common approach involves the chlorination of 3-hydroxybutanal. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.
Another method involves the asymmetric reduction of 4-chloro-3-oxobutanal using chiral catalysts. This approach allows for the selective production of the (s)-enantiomer, which is crucial for applications requiring high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-4-Chloro-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-3-oxobutanal.
Reduction: The aldehyde group can be reduced to form 4-chloro-3-hydroxybutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-3-oxobutanal
Reduction: 4-chloro-3-hydroxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(s)-4-Chloro-3-hydroxybutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of (s)-4-Chloro-3-hydroxybutanal depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing reaction pathways. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-hydroxybutanoic acid
- 4-Chloro-3-hydroxybutanol
- 3-Chloro-2-hydroxybutanal
Uniqueness
(s)-4-Chloro-3-hydroxybutanal is unique due to its specific chiral center and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and product formation.
Eigenschaften
Molekularformel |
C4H7ClO2 |
|---|---|
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2 |
InChI-Schlüssel |
XQXWWWKGIMBNKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



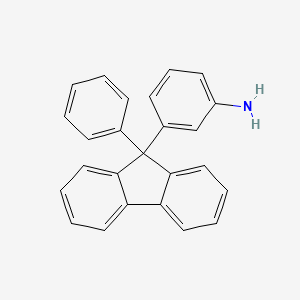
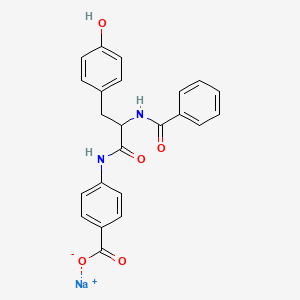
![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
![CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)

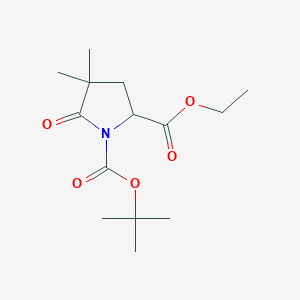
![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
